molecular formula C6H10N3OP B6187720 4-(dimethylphosphoryl)pyrimidin-2-amine CAS No. 2639424-58-9

4-(dimethylphosphoryl)pyrimidin-2-amine

Cat. No.: B6187720
CAS No.: 2639424-58-9
M. Wt: 171.1
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Description

4-(Dimethylphosphoryl)pyrimidin-2-amine is a chemical scaffold of interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The diaminopyrimidine core is a privileged structure in kinase inhibitor design, known for its ability to anchor into the hinge region of kinase domains through key hydrogen bonding . The dimethylphosphoryl (DMPO) group is a critical pharmacophore that can act as a potent hydrogen bond acceptor, enhancing interactions with amino acid residues in the enzyme's active site, such as aspartic acid, to improve potency and selectivity . Research into analogs containing the DMPO group has demonstrated its value in creating inhibitors for targets like Focal Adhesion Kinase (FAK) and anaplastic lymphoma kinase (ALK) . The electron-rich P=O bond can also confer favorable drug-like properties, including improved aqueous solubility and metabolic stability . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

2639424-58-9

Molecular Formula

C6H10N3OP

Molecular Weight

171.1

Purity

95

Origin of Product

United States

Preparation Methods

Halogenated Pyrimidine Precursors

A common starting material is 2,4,5-trichloropyrimidine, where sequential substitutions at positions 4 and 2 enable controlled functionalization. The dimethylphosphoryl group is typically introduced first at position 4 via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting 2,4,5-trichloropyrimidine with dimethylphosphine oxide (DMPO) under palladium catalysis yields 4-(dimethylphosphoryl)-2,5-dichloropyrimidine. Subsequent amination at position 2 using ammonia or amines completes the synthesis.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for SNAr, while bases such as sodium hydride or potassium carbonate facilitate deprotonation of the phosphorus nucleophile. Elevated temperatures (80–120°C) are often required to overcome the aromatic ring’s electron-deficient nature.

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura and Buchwald-Hartwig Adaptations

While Suzuki-Miyaura coupling is less common for phosphoryl groups, modified protocols using Pd/C or Pd(OAc)₂ with ligands like xantphos enable efficient C-P bond formation. For instance, a Pd-catalyzed coupling between 2,4-dichloropyrimidine and DMPO in toluene at 100°C achieves 75% yield for the phosphorylated intermediate. Subsequent Buchwald-Hartwig amination introduces the amine group at position 2 using aryl bromides and sodium tert-butoxide.

Ligand and Catalyst Systems

Xantphos and dppp (1,3-bis(diphenylphosphino)propane) ligands improve catalytic activity by stabilizing Pd intermediates. Dichlorobis(triphenylphosphine)Pd(II) is preferred for its stability and selectivity in coupling reactions. For example, a xantphos-Pd system achieves 52–56% yields in analogous pyrimidine aminations.

Protective Group Strategies

Temporary Amine Protection

To prevent undesired side reactions during phosphorylation, the amine at position 2 is often protected as a tert-butyloxycarbonyl (BOC) group. After phosphorylation, acidic deprotection (e.g., HCl in dioxane) regenerates the free amine. This approach is critical when phosphorylation reagents are incompatible with free amines.

Phosphoryl Group Stability

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodStarting MaterialKey StepsYieldScalabilityReference
Pd-catalyzed coupling2,4,5-TrichloropyrimidineC-4 phosphorylation → C-2 amination75%High
SNAr4-ChloropyrimidineSequential substitutions60%Moderate
Protective group routeBOC-protected pyrimidinePhosphorylation → deprotection68%Low

Cost and Practicality

Pd-catalyzed methods, while efficient, require expensive catalysts and ligands. In contrast, SNAr routes are cost-effective but suffer from lower regioselectivity. Industrial-scale syntheses favor Pd systems due to reproducibility and reduced purification steps.

Experimental Procedures and Optimization

Large-Scale Phosphorylation

A representative procedure from involves:

  • Coupling Reaction : 2,4,5-Trichloropyrimidine (1.0 equiv), DMPO (1.2 equiv), Pd/C (5 mol%), and K₂CO₃ (2.0 equiv) in toluene at 100°C for 12 hours.

  • Amination : The phosphorylated intermediate (1.0 equiv) reacts with aqueous NH₃ (5.0 equiv) in DMF at 80°C for 6 hours.
    Workup includes extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc).

Reaction Monitoring

Progress is tracked via TLC (Rf = 0.3 in hexane/EtOAc 3:1) and ³¹P NMR for phosphoryl group confirmation .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoryl oxides, while reduction can produce phosphine derivatives[3][3].

Scientific Research Applications

4-(Dimethylphosphoryl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro, nitro, and fluoro substituents enhance antimicrobial and antimycobacterial activities by improving target binding . The dimethylphosphoryl group in 4-(dimethylphosphoryl)pyrimidin-2-amine, being an EWG, may similarly enhance bioactivity.
  • Hydrogen-Bonding Capacity: The furan and morpholine groups in related compounds facilitate hydrogen bonding, critical for molecular recognition . The phosphoryl group’s ability to act as both a hydrogen-bond acceptor and donor could further optimize binding interactions.
  • Bulk and Solubility : Morpholine and indole substituents improve solubility and membrane permeability . The dimethylphosphoryl group’s polar nature may balance hydrophobicity and solubility.

Crystallographic and Quantum Chemical Insights :

  • Crystal Packing : Halogenated derivatives (e.g., 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine) exhibit intermolecular N–H···N and C–H···π interactions, stabilizing their structures .
  • Hydrogen-Bonding Sites : Quantum studies on 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives show that EWGs like Cl and Br increase electron density at nitrogen sites, enhancing hydrogen-bond acceptor strength .
Pharmacological Potential
  • Antimicrobial Activity: Electron-withdrawing substituents (e.g., Cl, NO₂) correlate with enhanced activity against Gram-positive bacteria and fungi . The dimethylphosphoryl group’s electronic effects may mimic these trends.
  • Anticancer Activity : Indole- and morpholine-substituted pyrimidin-2-amine derivatives show IC₅₀ values in the micromolar range against cancer cell lines (e.g., HCT-116) .
  • Anti-Inflammatory Activity : Indole-pyrimidin-2-amine hybrids exhibit ~80% inhibition in inflammation models, comparable to indomethacin .

Q & A

Q. What are the standard synthetic routes for 4-(dimethylphosphoryl)pyrimidin-2-amine, and how are key intermediates characterized?

A common approach involves condensation of phosphorylated ketones with guanidine derivatives under basic conditions. For example, similar pyrimidin-2-amine syntheses use guanidine nitrate and lithium hydroxide in ethanol under reflux, followed by purification via column chromatography . Key intermediates (e.g., enones or halogenated precursors) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogs like 4-(3-bromophenyl)pyrimidin-2-amine, which revealed hydrogen bonding (N–H···N) and π-π stacking interactions critical for stability . Alternatively, high-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups like the phosphoryl moiety .

Q. What analytical techniques are recommended for assessing purity and stability during synthesis?

Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used to monitor reaction progress. Thermal stability can be evaluated via differential scanning calorimetry (DSC), while hydrolytic stability is tested under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., Fe2_2O3_3-MCM-41), and temperature (80–120°C) can enhance efficiency. For example, continuous flow reactors reduce side reactions in phosphorylated pyrimidine syntheses by ensuring precise control over residence time and mixing . DOE (Design of Experiments) methodologies help identify critical parameters like molar ratios of guanidine to enones .

Q. What strategies resolve contradictions in reported biological activity data for phosphorylated pyrimidine derivatives?

Dose-response studies (e.g., IC50_{50} assays) and orthogonal assays (e.g., SPR for binding affinity) clarify potency discrepancies. For instance, conflicting enzyme inhibition data may arise from assay pH or co-solvents; standardizing conditions (e.g., 10% DMSO in PBS) minimizes variability . Meta-analyses of structural analogs, such as trifluoromethyl-substituted pyrimidines, can also contextualize results .

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like HMRGX1 receptors. Mutagenesis studies (e.g., alanine scanning) validate key residues involved in binding. For example, pyrimidine derivatives with morpholine substituents showed enhanced receptor affinity via hydrophobic interactions .

Q. What methodologies are suitable for developing a cytotoxicity profile for this compound?

The sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. It quantifies cellular protein content after 48–72 hours of exposure, with IC50_{50} values calculated using nonlinear regression. Comparatively, Annexin V/PI flow cytometry distinguishes apoptosis from necrosis .

Q. How can crystallographic data inform formulation strategies for this compound?

Crystal packing analysis (e.g., via Mercury software) identifies polymorphs and predicts solubility. For example, hydrogen-bonded dimers in 4-(3-bromophenyl)pyrimidin-2-amine suggest poor aqueous solubility, prompting co-crystallization with cyclodextrins or salt formation .

Q. What approaches are used to establish structure-activity relationships (SAR) for phosphorylated pyrimidines?

Systematic substitution at the 4- and 6-positions with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups is paired with biological testing. QSAR models incorporating Hammett constants (σ) and logP values correlate electronic effects with activity .

Q. How should researchers handle hazardous intermediates during large-scale synthesis?

Chlorinated or sulfonated intermediates require glove boxes and scrubbers to mitigate exposure. Safety protocols from analogs like 4,6-diphenylpyrimidin-2-amine recommend PPE (nitrile gloves, respirators) and inert atmospheres for air-sensitive steps .

Q. What computational tools predict the pharmacokinetic properties of this compound?

SwissADME or ADMETlab2.0 estimate logP, BBB permeability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model blood-brain barrier penetration, critical for CNS-targeted derivatives .

Methodological Notes

  • Data Contradictions : Cross-validate biological assays using multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-type-specific artifacts .
  • Synthetic Challenges : Phosphoryl groups may hydrolyze under acidic conditions; stabilize intermediates via tert-butyloxycarbonyl (Boc) protection .
  • Advanced Characterization : Solid-state NMR and synchrotron XRD resolve amorphous vs. crystalline phase issues in formulation .

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